N-cyclohexyl-2,7-di(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4-amine
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Overview
Description
PYRIMIDO[4,5-D]PYRIMIDIN-4-AMINE,N-CYCLOHEXYL-2,7-DI-1-PIPERIDINYL- is a complex heterocyclic compound that belongs to the class of pyrimido[4,5-d]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PYRIMIDO[4,5-D]PYRIMIDIN-4-AMINE,N-CYCLOHEXYL-2,7-DI-1-PIPERIDINYL- typically involves a multi-step process. One common method includes the reaction of 4-amino-2,6-alkylpyrimidine-5-carbonitrile with triethylorthoester derivatives under reflux conditions . Another approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound often utilize scalable and cost-effective synthetic routes. These methods may include the use of microwave irradiation and solvent-free conditions to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
PYRIMIDO[4,5-D]PYRIMIDIN-4-AMINE,N-CYCLOHEXYL-2,7-DI-1-PIPERIDINYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidinyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimido[4,5-d]pyrimidine oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
PYRIMIDO[4,5-D]PYRIMIDIN-4-AMINE,N-CYCLOHEXYL-2,7-DI-1-PIPERIDINYL- has a wide range of scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antioxidant, and neuroprotective agent.
Mechanism of Action
The mechanism of action of PYRIMIDO[4,5-D]PYRIMIDIN-4-AMINE,N-CYCLOHEXYL-2,7-DI-1-PIPERIDINYL- involves its interaction with various molecular targets. It acts as an inhibitor of cAMP-phosphodiesterase, which plays a role in platelet aggregation and vascular function . Additionally, it supports adenosine inhibition of thrombocytopenia and enhances the biosynthesis of prostacyclin (PGI2), contributing to its anti-inflammatory and antihypertensive effects .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[5,4-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the position of nitrogen atoms within the rings.
Uniqueness
PYRIMIDO[4,5-D]PYRIMIDIN-4-AMINE,N-CYCLOHEXYL-2,7-DI-1-PIPERIDINYL- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple molecular targets makes it a versatile compound in medicinal chemistry .
Properties
CAS No. |
5730-26-7 |
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Molecular Formula |
C22H33N7 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-cyclohexyl-2,7-di(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4-amine |
InChI |
InChI=1S/C22H33N7/c1-4-10-17(11-5-1)24-19-18-16-23-21(28-12-6-2-7-13-28)25-20(18)27-22(26-19)29-14-8-3-9-15-29/h16-17H,1-15H2,(H,23,24,25,26,27) |
InChI Key |
NVASQZSWANCJKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=NC(=NC=C32)N4CCCCC4)N5CCCCC5 |
Origin of Product |
United States |
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